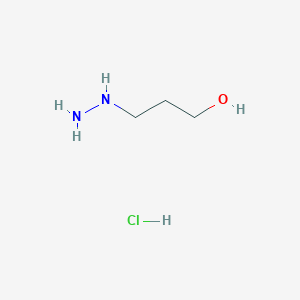
3-Hydrazinylpropan-1-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydrazinylpropan-1-ol hydrochloride is a chemical compound with significant applications in various fields of scientific research It is a derivative of hydrazine and is characterized by the presence of a hydrazinyl group attached to a propanol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydrazinylpropan-1-ol hydrochloride typically involves the reaction of 3-chloropropan-1-ol with hydrazine hydrate in the presence of sodium hydroxide. The reaction is carried out under an inert atmosphere at elevated temperatures. The general procedure is as follows :
Reactants: 3-chloropropan-1-ol, hydrazine hydrate, sodium hydroxide.
Conditions: The reaction mixture is heated to 98°C under a nitrogen atmosphere.
Procedure: Sodium hydroxide is dissolved in hydrazine hydrate, and 3-chloropropan-1-ol is added dropwise to the solution. The mixture is stirred at 98°C for one hour.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
3-Hydrazinylpropan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazinyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted hydrazine derivatives.
科学的研究の応用
3-Hydrazinylpropan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of hydrazine-based pharmaceuticals.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 3-Hydrazinylpropan-1-ol hydrochloride involves its interaction with molecular targets through its hydrazinyl group. This group can form covalent bonds with various biomolecules, leading to alterations in their structure and function. The specific pathways and targets depend on the context of its use, such as in medicinal chemistry or industrial applications.
類似化合物との比較
Similar Compounds
Hydrazine: A simpler compound with similar reactivity but lacks the propanol backbone.
3-Chloropropan-1-ol: A precursor in the synthesis of 3-Hydrazinylpropan-1-ol hydrochloride.
Hydrazine Hydrate: Another hydrazine derivative used in similar applications.
Uniqueness
This compound is unique due to its specific structure, which combines the reactivity of the hydrazinyl group with the stability and functionality of the propanol backbone. This makes it a versatile intermediate in various chemical syntheses and applications.
特性
分子式 |
C3H11ClN2O |
|---|---|
分子量 |
126.58 g/mol |
IUPAC名 |
3-hydrazinylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C3H10N2O.ClH/c4-5-2-1-3-6;/h5-6H,1-4H2;1H |
InChIキー |
IQJLHZOBOFPMED-UHFFFAOYSA-N |
正規SMILES |
C(CNN)CO.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(6-Fluoro[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B13975421.png)
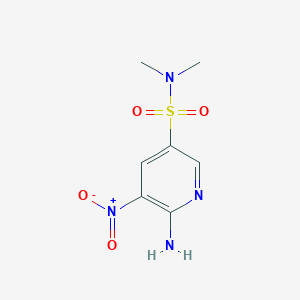
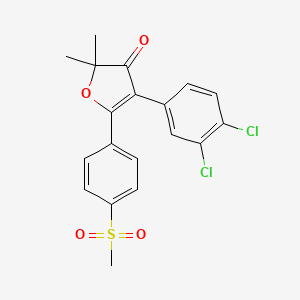


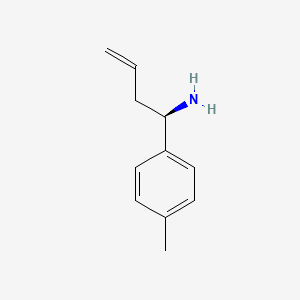

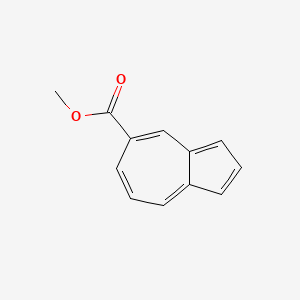

![Ethyl 7-hydroxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13975484.png)
![[4-(Methoxymethoxymethyl)phenyl]boronic acid](/img/structure/B13975490.png)

![2-(Benzyloxy)-5-(6-methylpyridin-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B13975498.png)

